molecular formula C8H7NO3 B1298544 4-[(E)-2-Nitroethenyl]phenol CAS No. 3179-08-6

4-[(E)-2-Nitroethenyl]phenol

Cat. No.: B1298544
CAS No.: 3179-08-6
M. Wt: 165.15 g/mol
InChI Key: CTJKRKMPTRJAIT-AATRIKPKSA-N
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Description

4-(2-Nitrovinyl)phenol is an organic compound with the molecular formula C8H7NO3. It is characterized by a phenol group substituted with a nitrovinyl group at the para position.

Future Directions

The future directions for research on 4-[(E)-2-Nitroethenyl]phenol could include further studies on its synthesis, chemical reactions, and potential applications. Given the biological activities of phenolic compounds, it could be of interest in various industries such as pharmaceutical and food industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrovinyl)phenol typically involves the nitration of phenol derivatives. One common method includes the reaction of 4-hydroxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to yield 4-(2-nitrovinyl)phenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 4-(2-nitrovinyl)phenol may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrovinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-nitrovinyl)phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 4-(2-Nitrovinyl)phenol is unique due to the presence of both a nitrovinyl and a phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJKRKMPTRJAIT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879352
Record name 4-HYDROXY-B-NITROSTYRENE
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-49-6, 3179-08-6
Record name 4-[(1E)-2-Nitroethenyl]phenol
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Record name 4-(2-(Hydroxy(oxido)amino)vinyl)phenol
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Record name Phenol, p-(2-nitrovinyl)-
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Record name trans-4-Hydroxy-β-nitrostyrene
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Record name 4-(2-Nitrovinyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of (E)-4-(2-nitrovinyl)phenol?

A: (E)-4-(2-nitrovinyl)phenol is a planar molecule consisting of a benzene ring with a hydroxyl group and a nitrovinyl group in the para position. [, ] The nitro group is slightly twisted out of the plane of the aromatic ring. The molecule exhibits a trans configuration in its olefinic part. [, ]

Q2: How does the structure of (E)-4-(2-nitrovinyl)phenol influence its crystal packing?

A: The crystal structure of (E)-4-(2-nitrovinyl)phenol is stabilized by strong intermolecular hydrogen bonding. [, ] Specifically, a head-to-tail interaction occurs between the hydroxyl group of one molecule and the nitro group of a neighboring molecule, forming one-dimensional zigzag chains. [, ] Additionally, weaker C–H···O hydrogen bonds contribute to the crystal packing, forming R2 2(8) ring motifs. []

Q3: Has the influence of (E)-4-(2-nitrovinyl)phenol on biological systems been investigated?

A: While not directly explored in the provided articles, a derivative of (E)-4-(2-nitrovinyl)phenol, 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide, has been used as a substrate to determine N-acetyl-β-D-glucosaminidase (NAG) activity in urine samples. [] This suggests potential applications for (E)-4-(2-nitrovinyl)phenol derivatives in biological assays and diagnostics.

Q4: Are there any known synthetic applications for (E)-4-(2-nitrovinyl)phenol?

A: Although not explicitly mentioned in the provided papers, (E)-4-(2-nitrovinyl)phenol, being a nitrostilbene derivative, can serve as a valuable precursor in organic synthesis. Nitrostilbenes are known to be excellent starting materials for synthesizing biologically active β-phenylethylamines and function as Michael acceptors. []

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